

# Crystal Structure Analysis of Triphenylbismuth Diacetate: A Technical Guide

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## Compound of Interest

Compound Name: *Triphenylbismuth Diacetate*

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**Abstract:** This technical guide provides a comprehensive overview of the crystal structure analysis of **triphenylbismuth diacetate** and its analogues. While a definitive crystal structure for **triphenylbismuth diacetate** is not publicly available, this document elucidates the expected structural characteristics and methodologies for its determination based on closely related compounds. This guide details the synthesis, crystallographic analysis, and key structural features of pentavalent organobismuth compounds, offering valuable insights for researchers in organometallic chemistry, materials science, and drug development.

## Introduction

**Triphenylbismuth diacetate**,  $\text{Ph}_3\text{Bi}(\text{O}_2\text{CCH}_3)_2$ , is a pentavalent organobismuth compound with significant applications in organic synthesis and catalysis.[1] Understanding its three-dimensional atomic arrangement is crucial for elucidating reaction mechanisms, exploring structure-activity relationships, and designing novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of such compounds.[2]

This guide outlines the general procedures for the synthesis and crystal structure determination of triphenylbismuth dicarboxylates, presents representative crystallographic data from analogous structures, and provides a standardized workflow for such analyses.

## Molecular Structure of Triphenylbismuth Dicarboxylates

The molecular geometry of triphenylbismuth dicarboxylates is consistently observed to be a distorted trigonal bipyramidal structure.<sup>[3][4]</sup> In this configuration, the three phenyl groups occupy the equatorial positions, while the two carboxylate ligands are situated in the axial positions.<sup>[1]</sup> The distortion from an ideal trigonal bipyramidal geometry is attributed to the steric hindrance and electronic effects of the ligands.

## Quantitative Crystallographic Data for Analogous Compounds

As the specific crystallographic data for **triphenylbismuth diacetate** is not available in the surveyed literature, data from a closely related and structurally characterized compound, triphenylbismuth bis(salicylate), is presented below for illustrative purposes.<sup>[3][5][6]</sup>

## Crystal Data and Structure Refinement

The following table summarizes the crystal data and structure refinement parameters for triphenylbismuth bis(salicylate).<sup>[3][5]</sup>

Parameter	Value
Empirical Formula	C <sub>32</sub> H <sub>25</sub> BiO <sub>6</sub>
Formula Weight	718.52
Crystal System	Triclinic
Space Group	P-1
a (Å)	11.2937(3)
b (Å)	14.6516(3)
c (Å)	17.8253(4)
α (°)	78.2958(7)
β (°)	76.232(6)
γ (°)	85.351(6)
Volume (Å <sup>3</sup> )	2803.59(11)
Z	2
Calculated Density (g/cm <sup>3</sup> )	1.693
Temperature (K)	293(2)
Final R indices [I>2σ(I)]	R1 = 0.0602

## Selected Bond Lengths and Angles

The table below presents key bond lengths and angles for triphenylbismuth bis(salicylate), highlighting the coordination environment of the bismuth atom.[\[6\]](#)

Bond	Length (Å)	Angle	Degree (°)
Bi-O(1)	2.30(6)	O(1)-Bi-O(4)	172.5(2)
Bi-O(4)	2.313(6)	O(1)-Bi-C(15)	93.4(3)
Bi-C(15)	2.215(9)	O(1)-Bi-C(21)	87.8(3)
Bi-C(21)	2.238(8)	O(1)-Bi-C(27)	87.5(3)
Bi-C(27)	2.200(9)	O(4)-Bi-C(15)	91.9(3)
O(4)-Bi-C(21)	86.0(3)		
O(4)-Bi-C(27)	91.1(3)		
C(15)-Bi-C(21)	104.1(4)		
C(15)-Bi-C(27)	144.4(4)		
C(21)-Bi-C(27)	111.5(4)		

## Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of triphenylbismuth dicarboxylates.

### Synthesis of Triphenylbismuth Dicarboxylates

A common method for the synthesis of triphenylbismuth(V) dicarboxylates involves the oxidation of triphenylbismuth in the presence of the corresponding carboxylic acid.<sup>[1][4]</sup>

Materials:

- Triphenylbismuth ( $\text{Ph}_3\text{Bi}$ )
- Carboxylic acid (e.g., acetic acid)
- Hydrogen peroxide (30% solution)
- 2-Propanol (or other suitable solvent)

**Procedure:**

- Dissolve triphenylbismuth in a suitable solvent such as 2-propanol.
- Add an excess of the carboxylic acid to the solution.
- Slowly add hydrogen peroxide to the mixture while stirring.
- Continue stirring at room temperature until the reaction is complete, often indicated by the formation of a precipitate.
- The product can be isolated by filtration, washed with a suitable solvent, and dried.
- Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.[\[1\]](#)

## Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[\[2\]](#)

**Instrumentation:**

- Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST)
- X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ )
- Detector (e.g., CMOS or CCD detector)
- Cryosystem for low-temperature data collection (e.g., 100 K)

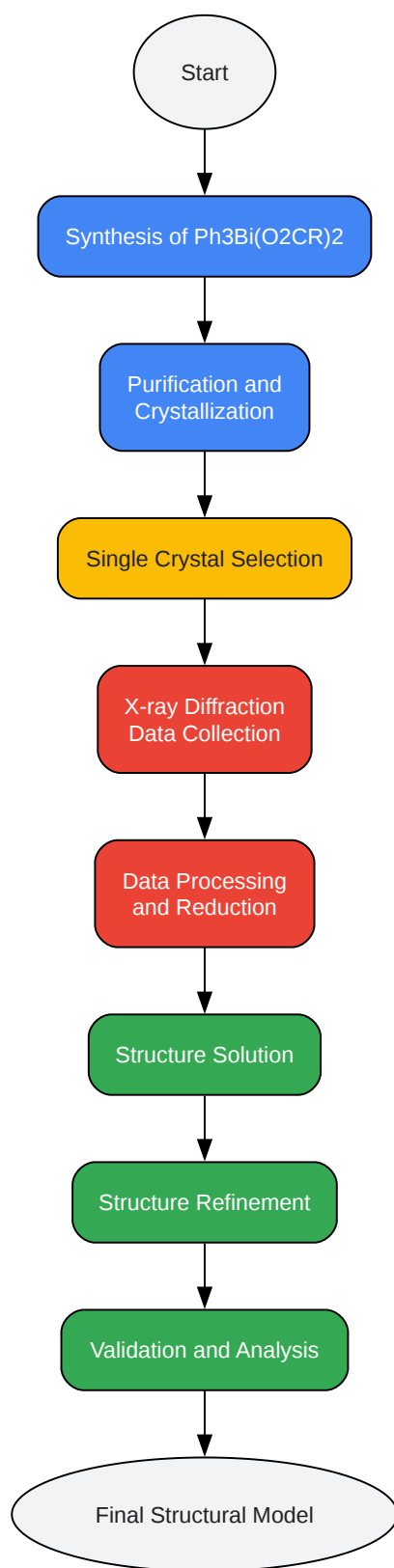
**Procedure:**

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.[\[7\]](#)
- **Data Collection:** The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.[\[2\]](#)

- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined using full-matrix least-squares on  $F^2$ . Software packages such as SHELX or Olex2 are commonly used for this purpose.<sup>[3]</sup>

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of triphenylbismuth dicarboxylates.



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Caption: Experimental workflow for crystal structure analysis.

## Conclusion

This technical guide has provided a detailed overview of the methodologies involved in the crystal structure analysis of **triphenylbismuth diacetate** and its analogues. While the specific crystal structure of **triphenylbismuth diacetate** remains to be determined, the data from closely related compounds provide a clear indication of its expected molecular geometry and bonding characteristics. The experimental protocols and workflow presented herein offer a robust framework for researchers engaged in the synthesis and characterization of novel organobismuth compounds, which are of significant interest in various fields of chemistry and medicine.

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